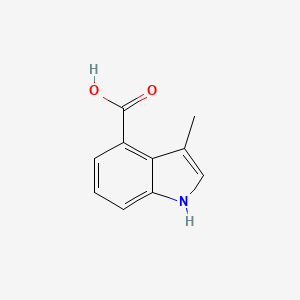

3-Methyl-1H-indole-4-carboxylic acid

Overview

Description

3-Methyl-1H-indole-4-carboxylic acid is a derivative of indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Structure Analysis

The molecular weight of this compound is 175.19 . Its IUPAC name is this compound and its InChI code is 1S/C10H9NO2/c1-6-5-11-8-4-2-3-7 (9 (6)8)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, indole derivatives in general have been known to show various biologically vital properties .Physical And Chemical Properties Analysis

This compound should be stored at 2-8°C .Scientific Research Applications

Synthesis and Derivative Formation

- Novel derivatives of indole carboxylic acids have been synthesized using Dieckmann cyclization and Ullmann reactions. These methods are crucial for preparing 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters (Unangst et al., 1987).

- Conformationally constrained tryptophan derivatives have been synthesized, with rings bridging the α-carbon and the 4-position of the indole ring. These derivatives are instrumental in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Photophysical Studies and Fluorescent Probes

- Indole derivatives synthesized from β-brominated dehydroamino acids exhibit high fluorescence quantum yields and sensitivity in different solvents. They are promising candidates for fluorescent probes, especially in the detection of fluoride ions (Pereira et al., 2010).

- Methyl 3-arylindole-2-carboxylates have been synthesized and show potential as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields (Queiroz et al., 2007).

Medicinal Chemistry and Drug Synthesis

- Indole-2-carboxylic acid is a versatile intermediate in preparing various pharmaceutically active agents. Different synthesis methods have been explored, with a focus on environmentally friendly processes (Jiang et al., 2017).

- Biologically active indole-carboxylato complexes have been synthesized and show promising activity against Helicobacter pylori and Leishmania, indicating their potential as therapeutic agents (Pathak et al., 2017).

Chemical Synthesis Techniques

- Carboxylation, ethoxycarbonylation, and carbamoylation of indoles have been achieved using Me2AlCl, highlighting a versatile method for synthesizing indole-3-carboxylic acids and related derivatives (Nemoto et al., 2016).

- The reaction of indole carboxylic acid/amide with propargyl alcohols has been explored, yielding significant insights into [4 + 3]-annulation and carboxylate/amide migration (Selvaraj et al., 2019).

Safety and Hazards

3-Methyl-1H-indole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of research on 3-Methyl-1H-indole-4-carboxylic acid and other indole derivatives are likely to focus on their potential therapeutic applications. The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Mechanism of Action

Target of Action

Indole derivatives, which include 3-methyl-1h-indole-4-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The interaction between the host and the gut microbiota widely affects the immune and metabolic status

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in the inflammatory response, thereby modulating the immune response . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s biological activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its role in modulating cellular metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or cells can enhance its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

3-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMZDOUELWKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657096 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-18-8 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)

![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)